N-[2-(4-fluorophenyl)ethyl]-Formamide
Description
Contextualization within Modern Organic Synthesis
In the realm of modern organic synthesis, the focus often lies on the development of efficient and selective methods for the construction of complex molecules. N-[2-(4-fluorophenyl)ethyl]-Formamide serves as an exemplar of a synthetically accessible yet functionally rich molecule. Its preparation would typically involve the formylation of 2-(4-fluorophenyl)ethylamine, a reaction that can be achieved through various established methods, each with its own advantages in terms of yield, selectivity, and environmental impact. The presence of both an amide and a fluorinated aromatic ring provides multiple sites for further chemical transformations, making it a potentially versatile intermediate in multi-step synthetic sequences.
Significance of the Formamide (B127407) Functional Group in Synthetic Chemistry
The formamide functional group is far more than a simple amide. It is a versatile and highly valuable moiety in synthetic organic chemistry, serving a variety of roles.
A Versatile Precursor: Formamides are stable and readily prepared, yet they can be converted into a wide array of other functional groups. For instance, they can be dehydrated to form isocyanides, reduced to methylamines, or hydrolyzed to primary amines. This transformative potential makes them key strategic intermediates.
Role in Formylation Reactions: The formyl group can be transferred to other nucleophiles, making formamides effective formylating agents in their own right.
Participation in Name Reactions: Formamides are key reactants in a number of important name reactions, including the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds, and the Leuckart-Wallach reaction for the reductive amination of ketones and aldehydes.
The table below summarizes some of the key transformations of the formamide group, highlighting its synthetic utility.
| Starting Material | Reagent(s) | Product | Transformation Type |
| Formamide | Dehydrating agent (e.g., POCl₃) | Isocyanide | Dehydration |
| Formamide | Reducing agent (e.g., LiAlH₄) | Methylamine | Reduction |
| Formamide | Acid or Base | Amine | Hydrolysis |
| Aromatic Compound | Formamide, POCl₃ | Formylated Aromatic | Vilsmeier-Haack Reaction |
Role of Fluorination in Chemical Design and Reactivity
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine on the phenyl ring of this compound is expected to impart several significant changes to its physicochemical and biological properties.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. wikipedia.orgcambridgemedchemconsulting.com This can block sites of metabolism, leading to an increased half-life of a drug candidate in the body.
Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets. u-tokyo.ac.jpbenthamscience.com It can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. benthamscience.com
Binding Affinity: The substitution of hydrogen with fluorine, which is of a similar size, can lead to enhanced binding affinity to target proteins without causing significant steric hindrance. tandfonline.comwikipedia.org The polarized C-F bond can participate in favorable electrostatic and dipolar interactions. benthamscience.com
The following table compares the properties of a hypothetical parent compound with its fluorinated analogue, illustrating the typical effects of fluorination.
| Property | Non-Fluorinated Analogue | Fluorinated Analogue | Impact of Fluorination |
| Metabolic Stability | Lower | Higher | Increased resistance to enzymatic degradation. cambridgemedchemconsulting.com |
| Lipophilicity (LogP) | Lower | Higher | Enhanced membrane permeability. benthamscience.com |
| pKa of nearby groups | Higher | Lower | Altered ionization state at physiological pH. |
| Binding Affinity | Baseline | Potentially Higher | Favorable interactions with protein binding sites. tandfonline.com |
Overview of Research Trajectories for this compound
Given the functional components of this compound, several promising research trajectories can be envisioned:
Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. The fluorophenyl ethylamine (B1201723) core is found in a number of biologically active compounds, and the formamide group provides a handle for further structural modifications to optimize activity, selectivity, and pharmacokinetic properties.
Organic Synthesis: As a versatile intermediate, it could be utilized in the synthesis of more complex target molecules. Research could focus on exploring the reactivity of both the formamide and the fluorinated aromatic ring to develop new synthetic methodologies.
Materials Science: The incorporation of fluorine can influence the properties of organic materials, such as their thermal stability and electronic characteristics. This compound and its derivatives could be investigated for their potential use in the development of novel functional materials.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLEZIFUBLFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 4 Fluorophenyl Ethyl Formamide
Established Synthetic Routes for N-Substituted Formamides
The traditional synthesis of N-substituted formamides, including N-[2-(4-fluorophenyl)ethyl]-Formamide, relies on several well-documented amine formylation reactions. These methods involve the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine, 2-(4-fluorophenyl)ethylamine.
Amine Formylation Reactions
The most direct method for the N-formylation of amines is the reaction with formic acid or its derivatives. Formic acid is an attractive formylating agent as it is readily available and can be sourced from CO2 hydrogenation or biomass, positioning it as a sustainable C1 source. acs.org
The reaction can be performed under various conditions. A straightforward approach involves heating the amine with formic acid, often without a solvent. nih.govscholarsresearchlibrary.com For instance, heating an amine with formic acid at 80°C has been shown to produce formamides in good to excellent yields. nih.gov To improve yields, particularly when using aqueous formic acid, the reaction can be conducted in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. scispace.com This procedure is advantageous as it does not require anhydrous conditions and typically results in high yields without the need for extensive purification. scispace.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the desired N-formylated product. researchgate.net
Various derivatives and activating agents can be used in conjunction with formic acid. Acetic formic anhydride (B1165640), generated in situ from formic acid and acetic anhydride, is a highly effective, albeit moisture-sensitive, formylating reagent that reacts rapidly even at low temperatures. nih.gov Other systems, such as combining formic acid with dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), also serve to activate the formic acid for efficient formylation. nih.govscispace.com
| Reagent System | Conditions | Typical Yield | Notes |
| Formic Acid (neat) | Heat (e.g., 60-80°C) | Moderate to Excellent | Simple, solvent-free procedure. nih.govscholarsresearchlibrary.com |
| Formic Acid / Toluene | Reflux with Dean-Stark trap | Excellent (e.g., 98%) | Effective for removing water byproduct. scispace.com |
| Acetic Formic Anhydride | Low temperature (e.g., -20°C) | 97-100% | Reagent is moisture-sensitive. nih.gov |
| Formic Acid / DCC or EDCI | Varies | High | Activates formic acid for efficient reaction. nih.govscispace.com |
The Leuckart reaction and its variants represent a classical method for the reductive amination of aldehydes and ketones, which can be adapted for formamide (B127407) synthesis. mdpi.comwikipedia.org In this reaction, a carbonyl compound is heated with a nitrogen donor and reducing agent, typically ammonium (B1175870) formate (B1220265) or formamide. wikipedia.org While the primary goal is often the synthesis of a free amine, the reaction frequently yields the N-formylated derivative as the main product, which must then be hydrolyzed to obtain the amine. mdpi.comorganicreactions.org
For the synthesis of this compound, a relevant variant would involve reacting 4-fluorophenylacetaldehyde with formamide or ammonium formate. The process involves the initial formation of an imine or iminium ion, which is then reduced by formic acid (or formate). wikipedia.orgalfa-chemistry.com The reaction requires high temperatures, often exceeding 165°C. wikipedia.org
A modification of the Leuckart synthesis can be used to prepare secondary amines by using an alkylformamide instead of formamide or ammonium formate. mdma.ch This approach also proceeds through the formation of a formyl derivative, yielding the desired product in 50-80% yields. mdma.ch The reaction involves heating the ketone (or aldehyde) with an excess of the alkylformamide to temperatures between 190-230°C, followed by hydrolysis of the resulting formyl derivative with hydrochloric acid. mdma.ch
Triflic anhydride (Tf2O) has been successfully employed as a potent activator for the N-formylation of amines using formic acid as the formyl source. This method provides a simple and efficient one-pot procedure under mild conditions.
The reaction is typically carried out by treating the amine with formic acid in the presence of triflic anhydride and a base, such as triethylamine (B128534) (Et3N) or pyridine (B92270), in a solvent like dichloromethane (B109758) (DCM) at 0°C. The plausible mechanism suggests that the base first deprotonates the formic acid. The resulting formate anion then attacks the triflic anhydride to form a mixed anhydride intermediate. This highly reactive intermediate is then readily attacked by the amine, leading to the formation of the N-formylated product with the displacement of a triflate leaving group. This protocol has been shown to afford N-formyl aryl amines in yields ranging from 75% to 91%.
| Substrate | Reagents | Conditions | Yield |
| Aniline (model substrate) | HCOOH, Pyridine, Tf2O | DCM, 0°C, 3h | Good |
| Aniline Derivatives | HCOOH (2.0 equiv.), Et3N (1.5 equiv.), Tf2O (1.5 equiv.) | DCM | 75-91% |
Beyond triflic anhydride, a range of other activating agents can facilitate the N-formylation of amines. These reagents often work by converting formic acid or another formyl source into a more reactive intermediate.
Propanephosphonic acid anhydride (T3P®) is one such reagent. It can be used to promote the reaction between an amine and a formamide compound, which acts as the formyl group donor. google.com This method is carried out at elevated temperatures (45-100°C) and can produce N-formylated amines in high isolated yields, often exceeding 80%. google.com
Other established activating reagents used in conjunction with formic acid include:
Dicyclohexylcarbodiimide (DCC) : Forms an active O-formyl-isourea intermediate. nih.govscispace.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) : A water-soluble carbodiimide (B86325) that functions similarly to DCC. nih.govscispace.com
Chloral : Has been used as a formylating agent, though it is considered toxic. nih.govscispace.com
These methods, while effective, often have drawbacks such as the toxicity of the reagents, the need for strictly anhydrous conditions, or the formation of undesirable byproducts that require removal. scispace.comthieme-connect.com
Catalytic Approaches in this compound Synthesis
To overcome the limitations of stoichiometric reagents, numerous catalytic methods for N-formylation have been developed. These approaches offer advantages such as higher efficiency, milder reaction conditions, and improved sustainability. rsc.orgthieme-connect.com Formamides are valuable intermediates in pharmacological syntheses, and catalytic routes provide an efficient means for their production. rsc.org
A variety of catalysts have been shown to be effective for the N-formylation of amines using formic acid:
Iodine : Molecular iodine (I2) serves as an inexpensive, non-toxic, and efficient catalyst. thieme-connect.comorganic-chemistry.org Reactions are typically run under solvent-free conditions at 70°C with a catalytic amount of iodine (e.g., 5 mol%), affording high yields (up to 94%). organic-chemistry.org The mechanism is believed to involve the in situ generation of HI, which protonates the formic acid, activating it for nucleophilic attack by the amine. organic-chemistry.org
Metal Catalysts : Various metals and Lewis acids have been employed. Indium (10 mol%) can catalyze the solvent-free reaction between an amine and formic acid at 70°C. nih.gov Zinc oxide (ZnO) also acts as a recyclable Lewis acid catalyst for this transformation under similar conditions. nih.gov
Nanocatalysts : Heterogeneous nanocatalysts are gaining prominence due to their high catalytic performance, thermal stability, and reusability. rsc.org Bimetallic nanoparticles, such as AuPd–Fe3O4, have been used to catalyze the N-formylation of secondary amines at room temperature, utilizing methanol (B129727) as the formyl source and O2 as an oxidant. nih.govresearchgate.net
These catalytic systems are applicable to a wide range of amines, including primary and secondary aliphatic and aromatic amines, and are often chemoselective, allowing for the formylation of amino groups in the presence of other sensitive functionalities like hydroxyl groups. nih.govorganic-chemistry.org
| Catalyst | Formyl Source | Conditions | Key Advantages |
| Iodine (I2) | Formic Acid | 70°C, Solvent-free | Low cost, non-toxic, high efficiency. thieme-connect.comorganic-chemistry.org |
| Indium (In) | Formic Acid | 70°C, Solvent-free | Moderate to excellent yields. nih.gov |
| Zinc Oxide (ZnO) | Formic Acid | 70°C, Solvent-free | Recyclable Lewis acid catalyst. nih.gov |
| AuPd–Fe3O4 | Methanol | Room Temperature, O2 | Mild conditions, reusable magnetic catalyst. nih.gov |
Transition Metal Catalysis for Amidation Reactions
The formation of an amide bond, such as the one in this compound, can be effectively facilitated by transition metal catalysts. These methods are advantageous for their high efficiency and functional group tolerance. Common approaches include the coupling of an amine with a carboxylic acid derivative or transamidation reactions.
Catalytic systems based on metals like palladium, copper, and titanium have been developed for C-N bond formation. For instance, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for creating aryl and alkyl amines and could be adapted for amidation. More directly, copper salts are known to catalyze the formylation of amines using various formyl sources. A plausible route for the synthesis of this compound would involve the reaction of 2-(4-fluorophenyl)ethylamine with a formylating agent like ethyl formate or formic acid in the presence of a suitable transition metal catalyst.
Recent advancements have also explored titanium and scandium catalysts for transamidation, a process where an existing amide exchanges its amine component. researchgate.netnih.gov While amides are generally stable, these catalysts can activate the carbonyl group, allowing for exchange with a different amine.
| Catalyst Type | Common Formyl Source | General Reaction Conditions | Potential Advantages |
|---|---|---|---|
| Copper (e.g., CuCl₂, CuI) | Formic Acid, Ethyl Formate | Inert solvent, moderate to high temperature | Cost-effective, good yields for primary amines |
| Palladium (e.g., Pd(OAc)₂) | Formic Acid (as part of a reductive amination sequence) | Requires specific ligands (e.g., phosphines), inert atmosphere | High functional group tolerance, well-studied mechanism |
| Titanium (e.g., TiF₄) | Formic Acid | High temperature (refluxing toluene) | Effective for direct amidation of carboxylic acids researchgate.net |
| Ruthenium (e.g., Ru-clusters) | Methanol (via catalytic oxidation) | Requires an oxidant (e.g., H₂O₂) | Utilizes a simple and inexpensive C1 source |
Organocatalysis in Formamide Formation
Organocatalysis offers a metal-free alternative for synthesizing formamides, avoiding potential issues of metal contamination in the final product. These reactions often rely on the activation of the formylating agent by a small organic molecule.
A prominent method involves the use of formic acid as the formyl source, activated by a coupling agent. For example, 2-chloro-4,6-dimethoxy wikipedia.orgguidechem.comtriazine (CDMT) can be used to activate formic acid, facilitating its reaction with an amine. This process is often catalyzed by a non-nucleophilic base like N-methylmorpholine (NMM) and may include an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP). This one-pot procedure can produce formamides in nearly quantitative yields.
Another established organocatalytic approach uses carbodiimides, such as N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC), to generate a formic anhydride in situ, which then readily reacts with the amine. These methods are valued for their high yields and simple purification procedures.
Advanced Synthetic Techniques and Process Optimization
To improve efficiency, safety, and scalability, modern synthetic techniques are increasingly applied to the formation of amides like this compound.
Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability. Nitration and hydrogenation reactions, which can be hazardous on a large scale, have been successfully implemented in flow reactors, demonstrating the technology's potential for managing reactive intermediates and exothermic processes. wikipedia.orgsynquestlabs.com
For the synthesis of this compound, a flow process could involve pumping a solution of 2-(4-fluorophenyl)ethylamine and a formylating agent (e.g., ethyl formate) through a heated tube or a packed-bed reactor containing a solid-supported catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity in shorter timeframes compared to batch methods. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous reagents at large scale. | Improved safety due to small reaction volumes and superior temperature control. sigmaaldrich.com |
| Scalability | Difficult; often requires re-optimization of reaction conditions. | Straightforward; achieved by extending operation time or "numbering-up" reactors. |
| Heat & Mass Transfer | Often limited by vessel surface area, can lead to local hot spots. | Excellent, due to high surface-area-to-volume ratio in microreactors. wikipedia.org |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. This technique has been successfully applied to the formylation of amines.
For instance, the organocatalytic method using formic acid, CDMT, and DMAP can be performed under microwave irradiation, reducing the reaction time from 5-20 hours with conventional heating to just 3-6 minutes. This rapid and efficient heating often leads to cleaner reactions and higher yields. mdma.ch Microwave technology is particularly effective for synthesizing libraries of derivatives for screening purposes, where speed and efficiency are paramount. Studies have shown that microwave-assisted protocols can significantly reduce reaction times while maintaining good to excellent yields for various amide-forming reactions. sigmaaldrich.comresearchgate.net
Chemo- and regioselectivity are crucial in organic synthesis, ensuring that the desired functional group reacts at the correct position. The formylation of 2-(4-fluorophenyl)ethylamine is inherently regioselective, as the primary amine is the only reactive site for formylation under standard conditions.
However, in the context of more complex precursors that might contain other nucleophilic groups (e.g., hydroxyls), selectivity becomes important. A practical and highly selective method for N-formylation involves heating the amine with aqueous formic acid in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically. This procedure is known to be highly selective for the N-formylation of amines even in the presence of hydroxyl groups and generally provides excellent yields without the need for extensive purification. harvard.edu This selectivity arises because the formation of N-formyl compounds is typically more thermodynamically favorable and kinetically accessible than the formation of O-formyl esters under these conditions.
Synthesis of Precursors to this compound
The primary precursor for the title compound is 2-(4-fluorophenyl)ethylamine . This intermediate can be synthesized through several established routes.
One of the most common methods is the reduction of 4-fluorophenylacetonitrile (B56358) . The nitrile group (-C≡N) is readily reduced to a primary amine (-CH₂NH₂) using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere is a standard industrial method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can achieve this transformation efficiently in a laboratory setting. The starting nitrile, 4-fluorophenylacetonitrile, is accessible via the nucleophilic substitution of 4-fluorobenzyl halides (e.g., chloride or bromide) with a cyanide salt like sodium or potassium cyanide. guidechem.com
Another synthetic pathway is the reductive amination of 4-fluorophenylacetaldehyde . This reaction, known as the Leuckart reaction, traditionally uses ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures. wikipedia.orgmdma.ch Modern reductive amination protocols utilize milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can convert the aldehyde and ammonia (B1221849) (or an ammonia source) directly to the primary amine in a one-pot reaction. organic-chemistry.org
A third route begins with 4-fluorophenylacetic acid . The carboxylic acid can first be converted to an amide, (4-fluorophenyl)acetamide, through reaction with ammonia and a coupling agent or via an acid chloride intermediate. Subsequent reduction of this primary amide using strong reducing agents like LiAlH₄ yields the desired 2-(4-fluorophenyl)ethylamine. researchgate.net
Preparation of 2-(4-Fluorophenyl)ethylamine and Related Intermediates
The preparation of 2-(4-fluorophenyl)ethylamine is typically achieved through a two-stage process: the synthesis of the intermediate 4-fluorophenylacetonitrile (also known as 4-fluorobenzyl cyanide), followed by its chemical reduction to the final primary amine.
Stage 1: Synthesis of the Intermediate 4-Fluorophenylacetonitrile
4-Fluorophenylacetonitrile serves as a critical intermediate. guidechem.com It can be synthesized from several starting materials, most commonly via nucleophilic substitution of a 4-fluorobenzyl halide or through a multi-step, one-pot reaction from 4-fluorobenzaldehyde (B137897).
Route A: From 4-Fluorobenzyl Halides
A common method involves the reaction of 4-fluorobenzyl chloride with a cyanide salt. The chloride itself can be prepared from 4-fluorobenzyl alcohol. chemicalbook.com The cyanation reaction displaces the chloride ion with a cyanide ion. To facilitate this reaction, especially in a two-phase system (e.g., organic solvent and water), a phase-transfer catalyst is often employed.
An alternative approach utilizes potassium ferrocyanide, a less toxic cyanide source, in conjunction with a copper salt catalyst. google.com
| Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 4-Chlorobenzyl chloride | Sodium Cyanide (NaCN) | Tributylbenzylammonium chloride | Water | 90 °C | 91% | prepchem.com |
| 4-Fluorobenzyl chloride | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Cuprous Iodide (CuI) | Toluene | 180 °C | 85% | google.com |
Route B: One-Pot Synthesis from 4-Fluorobenzaldehyde
Reduction: The aldehyde group of 4-fluorobenzaldehyde is reduced to a primary alcohol (4-fluorobenzyl alcohol) using a reducing agent like potassium borohydride (B1222165).
Chlorination: The resulting alcohol is converted in situ to 4-fluorobenzyl chloride using a chlorinating agent such as thionyl chloride.
Cyanation: Finally, the benzyl (B1604629) chloride is reacted with sodium cyanide to yield 4-fluorophenylacetonitrile.
| Step | Reagents | Solvent | Temperature | Duration | Notes | Reference |
| 1. Reduction | Potassium Borohydride (KBH₄) | Water / Toluene | < 30 °C | 5 hours | Benzyltriethylammonium chloride added as a phase-transfer catalyst. | guidechem.com |
| 2. Chlorination | Thionyl Chloride (SOCl₂) | Toluene | 50 °C | 1 hour | Performed on the toluene solution from the previous step. | guidechem.com |
| 3. Cyanation | Sodium Cyanide (NaCN) | Toluene / Water | 90 °C | 3 hours | Benzyltriethylammonium chloride added as a phase-transfer catalyst. | guidechem.com |
Stage 2: Reduction of 4-Fluorophenylacetonitrile to 2-(4-Fluorophenyl)ethylamine
The final step in synthesizing the key precursor is the reduction of the nitrile group (-C≡N) of 4-fluorophenylacetonitrile to a primary amine group (-CH₂-NH₂). Catalytic hydrogenation is the most common and effective method for this transformation.
This reduction is typically performed using hydrogen gas under pressure in the presence of a metal catalyst. A significant challenge in nitrile reduction is preventing the formation of secondary and tertiary amine side products. The primary amine product can react with an imine intermediate to form a secondary amine, which can undergo further reactions. To suppress this, the hydrogenation is often carried out in a solvent saturated with ammonia. orgsyn.org
| Catalyst | Solvent System | Pressure | Temperature | Key Feature | Reference |
| Raney Nickel | Methanolic Ammonia | ~2000 psi (138 bar) | 120–130 °C | Ammonia suppresses secondary amine formation, leading to excellent yields of the primary amine. | orgsyn.org |
| Rhodium on Carbon (Rh/C) | Various | Not specified | Not specified | Showed the best results among precious metal catalysts for the hydrogenation of a similar substituted pyridine ring to a piperidine (B6355638) ring. | researchgate.net |
| Palladium (Pd) or Platinum (Pt) on Carbon | Various | Not specified | Not specified | Also showed high activities in the hydrogenation of a substituted pyridine ring. | researchgate.net |
Recent advances in catalysis have explored atomically dispersed palladium catalysts, which show that the structure of the catalyst (single atoms vs. small clusters) can be tuned to selectively produce either primary or secondary amines. nih.gov Similarly, phase-controlled cobalt nanoparticles have been shown to be effective for the selective hydrogenation of nitriles to primary amines, offering an alternative to more expensive noble metal catalysts. nih.gov
Chemical Reactivity and Transformation Mechanisms of N 2 4 Fluorophenyl Ethyl Formamide
Reactivity of the Formamide (B127407) Moiety
The formamide group (-NH-CHO) is a type of secondary amide and exhibits reactivity characteristic of this functional class. Its reactions primarily involve the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, although the latter's nucleophilicity is significantly diminished by the electron-withdrawing nature of the adjacent carbonyl group.
Hydrolysis Pathways of N-[2-(4-fluorophenyl)ethyl]-Formamide
The hydrolysis of the amide bond in this compound is a fundamental reaction that cleaves the molecule into 2-(4-fluorophenyl)ethylamine and formic acid. This transformation can be catalyzed by either acid or base and is a critical step in processes where the formyl group is used as a temporary protecting group for the primary amine. rsc.orgorganic-chemistry.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields the primary amine and formic acid.
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This also forms a tetrahedral intermediate, which then expels the amide anion to form formic acid. The amide anion subsequently deprotonates the formic acid to yield the formate (B1220265) salt and the neutral primary amine, 2-(4-fluorophenyl)ethylamine. While amides are generally stable, hydrolysis can be achieved under forcing conditions such as heating in strongly acidic or basic aqueous solutions. rsc.org
| Catalyst/Conditions | Products | Description |
| Acid (e.g., HCl, H₂SO₄), Heat | 2-(4-fluorophenyl)ethylamine hydrochloride, Formic acid | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |
| Base (e.g., NaOH, KOH), Heat | 2-(4-fluorophenyl)ethylamine, Sodium/Potassium formate | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination. |
Oxidation Reactions
The formamide moiety is generally resistant to mild oxidizing agents. However, under specific and often harsh conditions, oxidation can occur. The oxidation of N-alkylformamides is influenced by polar effects. In some cases, rather than direct oxidation of the formyl group, reactions with strong oxidants in aqueous acidic media can be preceded by rapid hydrolysis, leading to the oxidation of the resulting formic acid.
Recent research has explored catalytic oxidative methods. For instance, the oxidation of secondary amines to N-formamides can be achieved using methanol (B129727) as a formyl source in the presence of a catalyst and an oxidant like O₂, proceeding through a hemiaminal intermediate. mdpi.comnih.gov Conversely, the direct oxidation of the N-alkyl group itself (the carbon adjacent to the nitrogen) to a carbonyl, converting the amide to an imide, has been developed using systems like oxoammonium catalysts. chemrxiv.org This type of oxidation on this compound would yield N-formyl-N-(2-(4-fluorophenyl)acetyl)amine, a transformation requiring specific catalytic systems.
Reduction Reactions to Corresponding Amines
The formyl group of this compound can be reduced to a methyl group, converting the secondary amide into a secondary amine. This transformation is a common strategy for synthesizing N-methylated amines. nih.gov Strong hydride-donating reagents are typically required for this reduction.
The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which effectively reduces the carbonyl of the amide to a methylene (B1212753) group (-CH₂-). The reaction proceeds via a complex aluminum-coordinated intermediate, which is then hydrolyzed during the workup to release the final amine product. Alternative reducing systems, such as sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂), which generates diborane (B8814927) in situ, can also achieve this transformation, often under milder conditions. nih.gov This reduction is a key step in multi-step syntheses where a primary amine is converted to its N-methyl derivative via formylation followed by reduction. nih.govresearchgate.net
| Reagent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-2-(4-fluorophenyl)ethylamine | Anhydrous ether or THF, followed by aqueous workup. |
| Sodium Borohydride/Iodine (NaBH₄/I₂) | N-methyl-2-(4-fluorophenyl)ethylamine | THF, room temperature. |
| Diborane (B₂H₆) | N-methyl-2-(4-fluorophenyl)ethylamine | Anhydrous ether or THF. |
Role as a Protecting Group in Complex Syntheses
In multistep organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org The formyl group serves as an effective protecting group for primary amines like 2-(4-fluorophenyl)ethylamine. nih.gov
The protection is achieved by converting the primary amine into its formamide derivative, this compound. This conversion dramatically reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. organic-chemistry.orgmasterorganicchemistry.com This renders the nitrogen unreactive towards many electrophiles and oxidizing agents.
The deprotection step, which restores the original primary amine, is typically accomplished by hydrolysis under acidic or basic conditions, as detailed in section 3.1.1. rsc.orgfishersci.co.uk The stability of the formamide group to a wide range of non-hydrolytic conditions makes it a useful tool in complex molecular syntheses. rsc.org
| Step | Reagent(s) | Function |
| Protection | Formic acid, Ethyl formate, or Acetic formic anhydride (B1165640) nih.gov | Converts the nucleophilic primary amine to a non-nucleophilic secondary formamide. |
| Deprotection | Aqueous acid (e.g., HCl) or base (e.g., NaOH) with heat fishersci.co.uk | Hydrolyzes the formamide to regenerate the primary amine. |
Reactions Involving the Fluorophenyl Group
The fluorophenyl group is an aromatic ring system where reactivity is primarily centered on electrophilic and nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, influences the electron density of the ring and can act as a leaving group in certain reactions.
Nucleophilic Aromatic Substitution on the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. mdpi.com In this reaction, a nucleophile replaces the fluorine atom on the aromatic ring. For the reaction to proceed via the classical two-step addition-elimination mechanism, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.gov
In this compound, the ethyl-formamide substituent is not a strong electron-withdrawing group. Therefore, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents are generally required to facilitate the substitution. researchgate.net However, recent studies have shown that many SNAr reactions, particularly on less activated rings, may proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate. nih.gov This expands the scope of SNAr to include substrates that are not strongly activated.
| Nucleophile (Nu⁻) | Product | Potential Conditions |
| Methoxide (CH₃O⁻) | N-[2-(4-methoxyphenyl)ethyl]-formamide | NaOCH₃ in DMSO, high temperature. |
| Amide (NH₂⁻) | N-[2-(4-aminophenyl)ethyl]-formamide | NaNH₂ in liquid ammonia (B1221849) or other strong bases. |
| Thiophenoxide (PhS⁻) | N-[2-(4-(phenylthio)phenyl)ethyl]-formamide | Sodium thiophenoxide in DMF or DMSO. |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic attack, a reaction class fundamental to aromatic chemistry. The regioselectivity of such substitutions is determined by the directing effects of the substituents already present on the ring: the fluorine atom and the N-formylethyl group.
The fluorine atom, a halogen, is known to be a deactivating group yet directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance. wikipedia.org Conversely, the N-formylethyl substituent is generally considered an activating group, also directing electrophilic attack to the ortho and para positions. This is because the nitrogen atom can donate its lone pair into the aromatic system, increasing the electron density at these positions.
In the context of intramolecular reactions, such as the Pictet-Spengler or Bischler-Napieralski type cyclizations, the N-formylethyl group itself is the precursor to the electrophile. The key consideration then becomes which position on the 4-fluorophenyl ring is most nucleophilic to attack the incipient electrophile. Given that the fluorine atom is at the para position relative to the ethylamine (B1201723) side chain, the ortho positions to the N-formylethyl group are the sites of potential cyclization.
The directing effects of the substituents on the regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound are summarized in the table below.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -F | 4 | Deactivating | ortho, para |
| -CH₂CH₂NHCHO | 1 | Activating | ortho, para |
The combined influence of these two groups strongly favors electrophilic attack at the carbon atom ortho to the N-formylethyl substituent (and meta to the fluorine atom). This leads to the formation of a 6-membered ring, a common outcome in such intramolecular cyclizations.
Mechanistic Investigations of this compound Reactions
The transformation of this compound, particularly through intramolecular cyclization, has been the subject of mechanistic studies that shed light on the intermediates, transition states, and the influence of reaction conditions.
Reaction Intermediates and Transition State Analysis
A primary transformation of this compound is the acid-catalyzed intramolecular cyclization, akin to the Pictet-Spengler or Bischler-Napieralski reactions, to form a tetrahydroisoquinoline derivative. wikipedia.org The generally accepted mechanism proceeds through the formation of a key reactive intermediate, an N-acyliminium ion.
The reaction is initiated by the interaction of the formamide's carbonyl oxygen with a Lewis or Brønsted acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked intramolecularly by the π-electrons of the 4-fluorophenyl ring.
Computational studies on similar systems, such as the Bischler-Napieralski reaction, have provided insights into the transition states of these cyclizations. researchgate.net The transition state for the cyclization step is thought to involve a concerted process where the new carbon-carbon bond is formed as the aromaticity of the phenyl ring is temporarily disrupted. The stability of this transition state is a critical factor in determining the reaction rate. The presence of the electron-donating N-formylethyl group helps to stabilize the positive charge that develops on the aromatic ring in the transition state, thus facilitating the reaction.
The proposed mechanistic pathway and key intermediates are outlined below:
Activation of the formamide: The carbonyl oxygen of the formamide is protonated by an acid catalyst.
Formation of the N-acyliminium ion: Dehydration of the protonated formamide leads to the formation of a highly electrophilic N-acyliminium ion.
Intramolecular electrophilic attack: The electron-rich 4-fluorophenyl ring attacks the iminium carbon, leading to the formation of a spirocyclic intermediate.
Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the phenyl ring, yielding the final tetrahydroisoquinoline product.
Solvent Effects on Reactivity
The choice of solvent can significantly influence the course and outcome of reactions involving this compound. The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby altering the reaction rate and, in some cases, the regioselectivity. numberanalytics.com
In the context of the Pictet-Spengler reaction, studies have shown that solvent polarity can impact the stereoselectivity of the cyclization. nih.gov For this compound, polar aprotic solvents are often employed for intramolecular cyclization reactions. These solvents can effectively solvate the charged N-acyliminium ion intermediate, thereby stabilizing it and facilitating the cyclization.
The following table summarizes the potential effects of different solvent types on the intramolecular cyclization of this compound.
| Solvent Type | Example(s) | Potential Effect on Reactivity |
| Polar Aprotic | Acetonitrile (B52724), Dichloromethane (B109758) | Can stabilize the N-acyliminium ion intermediate, potentially increasing the reaction rate. |
| Polar Protic | Ethanol, Trifluoroethanol | Can participate in hydrogen bonding and may influence the reaction pathway and regioselectivity. mdpi.com |
| Nonpolar | Toluene (B28343), Hexane | Generally less effective for this type of reaction due to the poor solubility of the starting material and the instability of charged intermediates. |
The regioselectivity of the Pictet-Spengler reaction has been shown to be influenced by the hydrogen-bond donating character of the solvent, with more hydrogen-bond donating solvents favoring the formation of the para-cyclized product in some systems. mdpi.com
Role of Catalysis in Directing Transformations
Catalysis is crucial for promoting the intramolecular cyclization of this compound. Acid catalysts, both Brønsted and Lewis acids, are commonly employed to activate the formamide group and facilitate the formation of the key N-acyliminium ion intermediate.
Brønsted acids , such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the formamide, increasing its electrophilicity and promoting the subsequent dehydration and cyclization. The strength of the Brønsted acid can influence the reaction rate, with stronger acids generally leading to faster reactions.
Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂) or phosphorus pentoxide (P₂O₅), can also be used to activate the formamide group. libretexts.org They coordinate to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the aromatic ring.
The choice of catalyst can also influence the reaction conditions required. For instance, stronger activating reagents may allow the reaction to proceed at lower temperatures. The table below provides examples of catalysts used in similar intramolecular cyclization reactions.
| Catalyst Type | Example(s) | Role in the Reaction |
| Brønsted Acid | H₂SO₄, TFA, HCl | Protonates the formamide carbonyl, activating it for cyclization. |
| Lewis Acid | BF₃·OEt₂, P₂O₅, POCl₃ | Coordinates to the formamide carbonyl, increasing its electrophilicity. |
The interplay between the substrate, catalyst, and solvent is critical in controlling the outcome of the chemical transformations of this compound.
Advanced Spectroscopic and Analytical Research Methodologies for N 2 4 Fluorophenyl Ethyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including N-[2-(4-fluorophenyl)ethyl]-Formamide. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR are fundamental in piecing together the molecular puzzle of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH2-) groups of the ethyl chain, the N-H proton of the formamide (B127407) group, and the formyl proton (-CHO). The aromatic protons on the para-substituted fluorophenyl ring would appear as two distinct multiplets due to the influence of the fluorine atom. The ethyl group protons would present as two triplets, with their coupling revealing their adjacent relationship. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. The formyl proton typically appears as a singlet, or as a doublet if coupled to the N-H proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the formyl carbon, the two methylene carbons, and the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond. The chemical shifts of the aromatic carbons are also influenced by the fluorine substituent.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom in the 4-fluorophenyl group. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the electronic nature of the rest of the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.2 | s | - | -CHO |
| ¹H | ~7.2 | dd | ~8.5, 5.5 | Aromatic CH (ortho to F) |
| ¹H | ~7.0 | t | ~8.5 | Aromatic CH (meta to F) |
| ¹H | ~6.5 | br s | - | N-H |
| ¹H | ~3.5 | q | ~7.0 | N-CH₂ |
| ¹H | ~2.8 | t | ~7.0 | Ar-CH₂ |
| ¹³C | ~163 | s | - | C=O |
| ¹³C | ~162 | d | ~245 | C-F |
| ¹³C | ~135 | d | ~3 | ipso-C |
| ¹³C | ~130 | d | ~8 | ortho-C |
| ¹³C | ~115 | d | ~21 | meta-C |
| ¹³C | ~41 | s | - | N-CH₂ |
| ¹³C | ~35 | s | - | Ar-CH₂ |
| ¹⁹F | ~ -115 | m | - | Ar-F |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the adjacent methylene groups of the ethyl chain, confirming their connectivity. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the N-CH₂ group would show a correlation to its corresponding carbon signal.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR studies could provide insights into the conformational dynamics of this compound, particularly concerning the rotation around the amide C-N bond. Due to the partial double bond character of the amide bond, rotation is restricted, which can lead to the existence of different conformers (e.g., cis and trans with respect to the formyl proton and the ethyl group). At room temperature, if the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. Variable temperature NMR experiments could be used to study the rate of this rotation and determine the energy barrier between the conformers. However, to date, no specific dynamic NMR studies for this compound have been reported in the scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the key functional groups give rise to characteristic absorption bands. The N-H stretching vibration of the secondary amide is expected in the region of 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1670 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations also produce characteristic peaks. The C-F stretching vibration of the fluorophenyl group will appear as a strong band in the fingerprint region, typically around 1220 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum. The C=O stretching vibration is also Raman active. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural confirmation.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | ~3300 (broad) | Weak | Amide N-H |
| Aromatic C-H stretch | ~3100-3000 | Strong | Aromatic C-H |
| Aliphatic C-H stretch | ~2950-2850 | Medium | -CH₂- |
| C=O stretch (Amide I) | ~1670 (strong) | Medium | Formamide C=O |
| N-H bend (Amide II) | ~1550 | Weak | Amide N-H |
| Aromatic C=C stretch | ~1600, 1500 | Strong | Phenyl ring |
| C-F stretch | ~1220 (strong) | Weak | Aromatic C-F |
Correlating Experimental Vibrational Spectra with Theoretical Predictions
The vibrational characteristics of this compound can be meticulously investigated by correlating experimentally obtained vibrational spectra with theoretical predictions derived from quantum chemical calculations. This synergistic approach provides a robust framework for the precise assignment of vibrational modes and a deeper understanding of the molecule's structural dynamics.
Theoretical vibrational frequencies are typically computed using Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a suitable basis set, such as 6-311++G(d,p), often employed for its balance of accuracy and computational efficiency. nih.govresearchgate.netarxiv.orgspectroscopyonline.com These calculations, performed on the optimized molecular geometry of this compound, yield a set of harmonic vibrational frequencies.
A direct comparison between the raw theoretical frequencies and the experimental FT-IR and FT-Raman spectra often reveals discrepancies, primarily because the theoretical calculations are based on a harmonic oscillator model in the gas phase, while experimental measurements are typically conducted on solid or liquid samples under anharmonic conditions. researchgate.net To bridge this gap, the calculated frequencies are often scaled using empirical scaling factors to improve their agreement with experimental data.
The table below illustrates a hypothetical correlation between experimental and theoretical vibrational frequencies for this compound, based on common vibrational modes for related compounds.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED (%) and Assignment |
| ~3300 | ~3300 | ~3450 | ~3312 | ν(N-H) stretch |
| ~3050 | ~3050 | ~3100 | ~3069 | ν(C-H) aromatic stretch |
| ~2930 | ~2930 | ~2980 | ~2920 | ν(C-H) aliphatic stretch |
| ~1660 | ~1660 | ~1700 | ~1666 | ν(C=O) stretch (Amide I) |
| ~1540 | - | ~1580 | ~1548 | δ(N-H) bend (Amide II) |
| ~1510 | ~1510 | ~1550 | ~1519 | ν(C=C) aromatic stretch |
| ~1220 | ~1220 | ~1250 | ~1225 | ν(C-F) stretch |
| ~830 | ~830 | ~850 | ~833 | γ(C-H) aromatic out-of-plane bend |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental and calculated values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. nih.goveurl-pesticides.eu This level of accuracy allows for the calculation of a unique elemental formula.
For this compound, with the chemical formula C₉H₁₀FNO, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental composition, thereby confirming its identity.
| Ion Formula | Theoretical m/z |
| [C₉H₁₀FNO + H]⁺ | 168.0825 |
| [C₉H₁₀FNO + Na]⁺ | 190.0644 |
Note: The theoretical m/z values are calculated based on the most abundant isotopes of each element.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of this compound, typically obtained through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides a "fingerprint" that is characteristic of its molecular structure. nih.govyoutube.com Analysis of the fragment ions allows for the confirmation of its structural features.
Based on the fragmentation of analogous N-(2-phenylethyl)formamides, several key fragmentation pathways can be predicted for this compound. researchgate.netnih.gov A primary fragmentation event is the benzylic cleavage, which involves the breaking of the C-C bond between the ethyl group and the aromatic ring. This would result in the formation of a stable fluorotropylium cation. Another significant fragmentation pathway is the McLafferty rearrangement, which is characteristic of compounds containing a carbonyl group and a γ-hydrogen atom. youtube.com In this case, it would lead to the formation of a neutral enol and a charged fragment.
The table below outlines the expected major fragment ions for this compound.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 167 | [C₉H₁₀FNO]⁺• | Molecular Ion |
| 109 | [C₆H₄F-CH₂]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Loss of fluorine from the tropylium (B1234903) ion |
| 60 | [CH₂=NH-CHO]⁺• | McLafferty rearrangement |
| 44 | [H₂N=CHO]⁺ | Cleavage of the N-ethyl bond |
| 30 | [CH₂=NH₂]⁺ | Cleavage of the formyl group and rearrangement |
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
While a specific single-crystal X-ray structure for this compound is not publicly available, the principles of this technique allow for a detailed prediction of its solid-state molecular geometry. Single-crystal X-ray diffraction (SCXRD) would provide precise bond lengths, bond angles, and torsion angles of the molecule. eurjchem.com
Elucidation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comresearchgate.net For this compound, several types of non-covalent interactions are expected to play a significant role in its solid-state assembly.
Chromatographic Method Development for Research Purity Assessment
In the synthesis and purification of this compound for research purposes, the assessment of its purity is of paramount importance. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving this. These methods allow for the separation, identification, and quantification of the target compound, as well as any impurities or byproducts that may be present. The development of robust and reliable chromatographic methods is a critical step in ensuring the quality and integrity of research findings.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. Furthermore, HPLC is an invaluable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions. rsc.orgchromatographyonline.comresearchgate.netbridgewater.edu
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a molecule with the aromatic and moderately polar characteristics of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Method Development Considerations:
Stationary Phase: A C18 or C8 column is a common starting point for the separation of aromatic compounds. researchgate.net For compounds containing fluorine, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity due to specific interactions with the fluorinated analyte. chromatographyonline.comnih.gov
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components in a complex mixture. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comresearchgate.net
Detection: Given the presence of a phenyl ring, UV detection is a straightforward and sensitive method. The wavelength of maximum absorbance (λmax) for this compound would be determined experimentally but is expected to be in the range of 200-300 nm. For more detailed analysis and impurity identification, mass spectrometry (MS) can be coupled with HPLC (LC-MS). rsc.orgchromatographyonline.com
Hypothetical HPLC Method Parameters for Purity Assessment:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
Reaction Monitoring:
For reaction monitoring, a faster gradient or an isocratic method may be developed to reduce the analysis time. chromatographyonline.comresearchgate.net This allows for rapid feedback on the progress of the chemical synthesis. Samples can be taken from the reaction mixture at regular intervals, quenched, diluted, and injected into the HPLC system. The disappearance of starting material peaks and the appearance of the product peak can be tracked to determine the reaction endpoint.
Gas Chromatography (GC) (if applicable for volatile derivatives)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to its polarity, arising from the formamide group, which can lead to poor peak shape and potential thermal degradation in the hot injector port. researchgate.net The NIST Chemistry WebBook does have an entry for the non-fluorinated analog, N-(2-phenylethyl)-formamide, which includes GC data, suggesting that direct analysis may be feasible under optimized conditions. nist.govnist.gov
However, for robust and reproducible quantitative analysis, especially at low concentrations, derivatization is often the preferred approach. researchgate.netresearch-solution.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. gcms.czjfda-online.com
Derivatization Strategies:
For a compound like this compound, the active hydrogen on the formamide nitrogen is a potential site for derivatization.
Silylation: This is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivative is significantly more volatile and less polar.
Acylation: This involves the introduction of an acyl group. While the formamide is already an acylated amine, further reaction is less common but could be explored with highly reactive acylating agents.
GC-MS for Identification:
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for the identification of the target compound and any impurities. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, which can be used for structural elucidation.
Hypothetical GC Method for a Volatile Derivative:
| Parameter | Condition | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent. |
| Reaction Conditions | 70 °C for 30 minutes | To ensure complete derivatization. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A standard non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas for GC-MS. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the derivative. |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min | A typical temperature program to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | For positive identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | 50-500 m/z | To capture the molecular ion and key fragments of the derivative. |
The applicability and specific conditions for GC analysis would require experimental verification to confirm the volatility and thermal stability of this compound or its derivatives.
Theoretical and Computational Investigations of N 2 4 Fluorophenyl Ethyl Formamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a prominent tool for predicting molecular properties.
Optimization of Molecular Geometry and Electronic Structure
In a theoretical study, the first step would be to determine the most stable three-dimensional arrangement of atoms in the N-[2-(4-fluorophenyl)ethyl]-formamide molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. DFT methods, often employing a basis set such as 6-311++G(d,p), would be used to accurately model the electron density and predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most probable conformation of the molecule in its ground state.
A hypothetical data table for the optimized geometric parameters would resemble the following:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | Data Not Available |
| Bond Length | C=O | Data Not Available |
| Bond Length | N-H | Data Not Available |
| Bond Angle | C-N-C | Data Not Available |
| Dihedral Angle | C-C-N-C | Data Not Available |
| This table is for illustrative purposes only. Actual values are not available. |
Conformational Analysis and Energetic Stability
Molecules with rotatable bonds, such as the ethyl and formamide (B127407) groups in this compound, can exist in various spatial arrangements known as conformers. Conformational analysis would involve systematically rotating key dihedral angles and performing geometry optimization for each resulting structure to identify different stable conformers. The relative energies of these conformers would be calculated to determine their thermodynamic stability and predict the most populated conformer at a given temperature. This analysis is crucial for understanding the molecule's flexibility and its preferred shape.
Calculation of Vibrational Frequencies and Spectroscopic Parameters
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific mode of molecular vibration, such as the stretching of the C=O bond, bending of the N-H bond, or vibrations of the fluorophenyl ring. Comparing the theoretical spectrum with an experimentally obtained spectrum can help confirm the molecular structure and the accuracy of the computational method.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.
A hypothetical FMO data table would look like this:
| Parameter | Energy (eV) |
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
| This table is for illustrative purposes only. Actual values are not available. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule. NBO analysis can quantify the energy of these donor-acceptor interactions, providing insight into intramolecular hydrogen bonding, charge transfer, and the nature of chemical bonds. For this compound, NBO analysis could reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as the electronic influence of the fluorine atom on the phenyl ring.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) surface map is a valuable computational tool used to visualize the electron density distribution of a molecule. This map helps in predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different regions of electrostatic potential.
For this compound, an MEP analysis would typically reveal:
Electronegative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. In this molecule, such regions would be anticipated around the oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring due to their high electronegativity.
Electropositive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the formamide group (N-H) would likely be the most significant electropositive site.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential binding sites for biological receptors.
Advanced Computational Modeling
Advanced computational techniques provide deeper insights into the dynamic behavior and interaction landscape of a molecule.
Noncovalent Interaction (NCI) Analysis for Hydrogen Bonding and Weak Interactions
Noncovalent Interaction (NCI) analysis is a computational method that identifies and visualizes weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding.
An NCI analysis for this compound would allow for the characterization of:
Intramolecular Hydrogen Bonds: Potential weak hydrogen bonds, for instance between the formyl hydrogen and the fluorine atom or the π-system of the phenyl ring, could be identified, which would influence the molecule's preferred conformation.
The results are typically presented as surfaces or plots, where different colors signify the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes).
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. These simulations provide a view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment (e.g., a solvent or a biological receptor).
For this compound, an MD simulation could be used to:
Explore its conformational landscape and identify the most stable structures.
Simulate its behavior in different solvents to understand solvation effects.
Study its interaction with a target protein, providing insights into binding modes and stability if it were being investigated as a potential drug candidate.
MD simulations generate large datasets that can be analyzed to calculate various properties, such as radial distribution functions, which can give information about the structure of a liquid or the interaction between a solute and solvent.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies.
For this compound, such studies could investigate:
Formation Pathways: The mechanism of its synthesis, for example, the formylation of 2-(4-fluorophenyl)ethylamine.
Decomposition Pathways: How the molecule might break down under certain conditions (e.g., thermal or photochemical).
Metabolic Pathways: If relevant, how the molecule might be metabolized by enzymes, by modeling the reaction steps within an enzyme's active site.
These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a building block in the synthesis of the heterocyclic compounds, complex molecules, and other derivatives as outlined in the requested article structure.
Extensive searches for the strategic utilization of this compound as a precursor for pyrimidine (B1678525) derivatives, its involvement in pyrazole (B372694) synthesis, its application in triazole synthesis, its use in the synthesis of other fluorinated amide derivatives, or its role as an intermediate in the construction of polycyclic and spiro systems did not yield any relevant research findings or established synthetic methodologies.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as the foundational data connecting this compound to these specific synthetic applications is not present in the accessible literature.
N 2 4 Fluorophenyl Ethyl Formamide As a Building Block in Complex Organic Synthesis
Role in Complex Molecule Construction
Use in Fragment-Based Synthesis Approaches6.3. Development of Novel Synthetic Sequences and Strategies6.3.1. Multi-component Reactions Incorporating the Compound6.3.2. Cascade and Tandem Reactions Utilizing its Reactivity
Further investigation into proprietary or less accessible chemical databases might be required to find information on the synthetic applications of this specific compound. However, based on publicly available scientific information, its role in the requested areas of complex organic synthesis is not documented.
Future Research Directions and Unexplored Avenues in N 2 4 Fluorophenyl Ethyl Formamide Chemistry
Development of More Sustainable and Greener Synthetic Routes
Traditional methods for the synthesis of formamides, including N-[2-(4-fluorophenyl)ethyl]-Formamide, often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation. Future research must prioritize the development of more sustainable and eco-friendly synthetic protocols.
Key areas of focus should include:
Catalytic Formylation: Moving away from classical formylating agents towards catalytic approaches. This could involve using catalysts for the direct formylation of 2-(4-fluorophenyl)ethan-1-amine with sustainable C1 sources like carbon dioxide, formic acid, or methanol (B129727).
Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive chemical transformations, often under ambient conditions and without the need for chemical oxidants or reductants. nih.gov Research into the electrochemical synthesis of this compound from methanol and ammonia (B1221849) or related precursors could provide a highly efficient and sustainable manufacturing process. nih.gov
Benign Solvents and Conditions: Investigating the use of green solvents such as water, supercritical CO2, or bio-based solvents. Additionally, exploring solvent-free reaction conditions, potentially assisted by microwave or ultrasound, can significantly reduce the environmental impact. nih.govnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov
Table 1: Comparison of Potential Green Synthetic Strategies
| Strategy | Principle | Potential Advantages for this compound Synthesis |
|---|---|---|
| Catalytic Formylation | Use of sub-stoichiometric catalysts with C1 sources (e.g., CO2, formic acid). | Reduces waste from activating agents, utilizes renewable feedstocks. |
| Electrosynthesis | Use of electrical current to drive reactions. | Mild reaction conditions, avoids chemical oxidants/reductants, high efficiency. nih.gov |
| Microwave/Ultrasound | Non-traditional energy sources to accelerate reactions. | Faster reaction times, higher yields, reduced side products, energy efficiency. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, simplifies purification, lowers costs. nih.gov |
Investigation of Unconventional Activation Methods for Transformations
Beyond improving the synthesis of the parent compound, future work should explore novel ways to activate this compound for subsequent chemical transformations. The formamide (B127407) group, while stable, can be activated to participate in a variety of reactions. Unconventional activation methods can offer new reaction pathways and improved efficiencies. dntb.gov.ua
Potential avenues include:
Photocatalysis: Using visible light and a photocatalyst to generate reactive intermediates from the formamide, enabling novel C-H functionalization or coupling reactions.
Mechanochemistry: Employing mechanical force (e.g., ball milling) to drive reactions in the solid state. This solvent-free technique can lead to different reactivity and selectivity compared to solution-phase chemistry.
Electrochemical Activation: Utilizing electrochemistry not just for synthesis but also for functionalization, for instance, by oxidizing the formamide to a reactive cation for subsequent nucleophilic attack.
Formamide as a Lewis Base Catalyst: Investigating the catalytic activity of the formamide itself or in conjunction with other reagents to activate substrates like carboxylic acids for amidation or esterification. nih.govrsc.org
Exploration of Stereoselective Syntheses of Derivatives
The this compound scaffold is achiral. However, introducing chirality through synthetic modifications can lead to derivatives with specific biological activities, particularly for pharmaceutical applications. Future research should focus on developing stereoselective methods to synthesize chiral analogues.
Key research targets could be:
Asymmetric Hydrogenation: Developing chiral catalysts for the asymmetric hydrogenation of prochiral precursors, such as enamides, to generate chiral this compound derivatives.
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to control stereochemistry during the formation or functionalization of the ethyl chain.
Organocatalysis: Using small organic molecules as catalysts for enantioselective transformations, such as the conjugate addition to α,β-unsaturated systems to build chiral side chains. researchgate.net
Kinetic Resolution: Separating racemic mixtures of chiral derivatives through enzyme-catalyzed or catalyst-driven reactions that selectively transform one enantiomer.
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While classical mechanistic studies provide valuable insights, advanced techniques can offer unprecedented detail about the reaction pathways involving this compound.
Future studies should integrate:
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction intermediates, transition states, and energy profiles. rsc.org This can help rationalize observed reactivity and predict the outcomes of new reactions.
In Situ Spectroscopy: Using techniques like ReactIR (Infrared), in situ NMR, and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time, providing crucial kinetic and mechanistic data.
Isotope Labeling Studies: Synthesizing isotopically labeled (e.g., with ¹³C, ¹⁵N, or ²H) versions of this compound to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. rjptonline.org Applying these tools to the chemistry of this compound can accelerate discovery and optimization.
Prospective applications include:
Reaction Outcome Prediction: Training ML models on large datasets of chemical reactions to predict the products, yields, and selectivity of reactions involving this compound under various conditions. eurekalert.orgchemcopilot.com
Optimization of Reaction Conditions: Using algorithms to explore the vast parameter space of a reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and purity, a task that is resource-intensive to perform manually. chemai.io
Retrosynthetic Analysis: Employing AI-powered tools to propose novel and efficient synthetic routes to complex derivatives of this compound.
De Novo Molecular Design: Using generative models to design new derivatives with desired properties (e.g., specific biological activity or material characteristics) for subsequent synthesis and testing.
Table 2: Applications of AI/ML in this compound Chemistry
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Algorithms predict reaction outcomes (products, yields) based on reactants and conditions. nih.gov | Reduces trial-and-error experimentation, saves time and resources. chemcopilot.com |
| Process Optimization | ML models identify optimal reaction parameters for desired outcomes like high yield or purity. chemai.io | Accelerates the development of efficient and scalable synthetic processes. |
| Automated Synthesis | AI directs robotic platforms to perform experiments, analyze results, and plan subsequent steps. | Enables high-throughput screening and rapid discovery of new reactions. |
| Property Prediction | Models forecast the physicochemical or biological properties of virtual derivatives. | Guides the design of new molecules with targeted functions before synthesis. |
Design and Synthesis of Conformationally Restricted Analogues for Fundamental Studies
The ethyl-formamide linker in this compound is conformationally flexible. Designing and synthesizing rigid or conformationally restricted analogues, where this linker is incorporated into a ring system (e.g., piperidine (B6355638), pyrrolidine), can provide valuable insights. mdpi.comebi.ac.uk
This research direction would enable:
Structure-Activity Relationship (SAR) Studies: By locking the molecule into specific conformations, researchers can determine the bioactive conformation required for interaction with a biological target, such as a receptor or enzyme. nih.gov
Probing Reaction Mechanisms: The conformational constraints can influence reaction pathways, helping to elucidate the geometric requirements of transition states.
Development of Novel Scaffolds: Creating rigid analogues can lead to entirely new classes of compounds with unique properties and potential applications. For instance, incorporating the core structure into a tetrahydroisoquinoline or a related heterocyclic system could be a fruitful area of exploration.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for more efficient synthetic methods, novel materials, and potentially transformative therapeutic agents.
Q & A
Q. Example Resolution Workflow :
Repeat synthesis with strict anhydrous conditions.
Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .
Cross-validate with computational modeling (DFT for expected chemical shifts) .
What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
Answer:
- Substituent variation : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl moieties to assess electronic effects on bioactivity .
- Backbone modification : Introduce heterocycles (e.g., piperazine or oxazole) to the ethyl chain to enhance binding affinity .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with formamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
